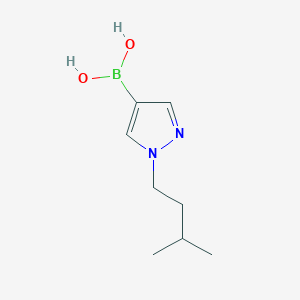

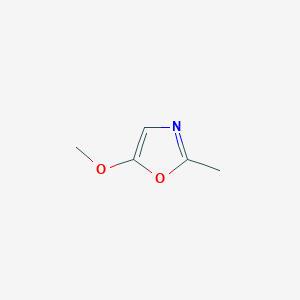

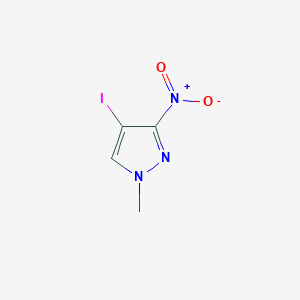

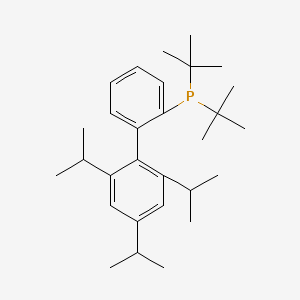

![molecular formula C8H9N3 B1312906 (1H-Pirrolo[2,3-b]piridin-4-il)metanamina CAS No. 888498-07-5](/img/structure/B1312906.png)

(1H-Pirrolo[2,3-b]piridin-4-il)metanamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Desarrollo de Farmacóforos

Las 7-azaindoles son reconocidas por su potencial como farmacóforos en el diseño de fármacos. Pueden servir como un andamio para desarrollar nuevos agentes terapéuticos debido a su capacidad para interactuar con varios objetivos biológicos .

Agentes Antiproliferativos

Los compuestos basados en el núcleo de 7-azaindol se han estudiado por sus actividades antiproliferativas, lo que sugiere un uso potencial en la investigación y el tratamiento del cáncer .

Actividades Antioxidantes

Las propiedades antioxidantes de los derivados de 7-azaindol indican posibles aplicaciones en la lucha contra enfermedades relacionadas con el estrés oxidativo .

Síntesis Selectiva

La síntesis selectiva de 7-azaindoles y compuestos relacionados puede conducir al desarrollo de nuevos materiales con propiedades químicas y físicas específicas .

Evaluación Biológica

La evaluación biológica de los derivados de 7-azaindol puede conducir al descubrimiento de nuevas actividades biológicas y aplicaciones terapéuticas .

Química de Funcionalización

La funcionalización de las 7-azaindoles permite la creación de diversos derivados con una amplia gama de aplicaciones potenciales en química medicinal .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 4-Aminomethyl-7-azaindole, also known as (1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine, is the tyrosine protein kinase SRC . This kinase plays a crucial role in cellular signaling pathways, regulating processes such as cell proliferation, differentiation, and survival .

Mode of Action

4-Aminomethyl-7-azaindole interacts with its target by docking into the purine binding site of the kinase . It acts as an adenine mimetic heterocyclic , forming hydrogen bonds with the kinase hinge region . This interaction results in the inhibition of the kinase, disrupting its normal function .

Biochemical Pathways

The inhibition of the tyrosine protein kinase SRC by 4-Aminomethyl-7-azaindole affects several biochemical pathways. These pathways are primarily involved in cell signaling, and their disruption can lead to changes in cell behavior . For instance, the compound’s action can inhibit cell proliferation, potentially making it useful in the treatment of diseases characterized by abnormal cell growth, such as cancer .

Pharmacokinetics

The compound’s small molecular weight (average mass 147177 Da ) suggests it may have good bioavailability

Result of Action

The result of 4-Aminomethyl-7-azaindole’s action is the inhibition of the tyrosine protein kinase SRC, leading to disruption of the kinase’s normal function . This can result in decreased cell proliferation, potentially making the compound useful in the treatment of diseases characterized by abnormal cell growth .

Propiedades

IUPAC Name |

1H-pyrrolo[2,3-b]pyridin-4-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-5-6-1-3-10-8-7(6)2-4-11-8/h1-4H,5,9H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNRVZRVBULYGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=CC(=C21)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470471 |

Source

|

| Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

888498-07-5 |

Source

|

| Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

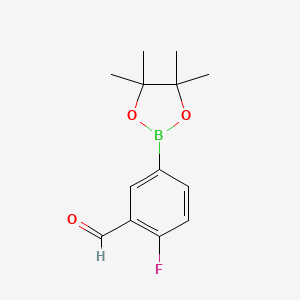

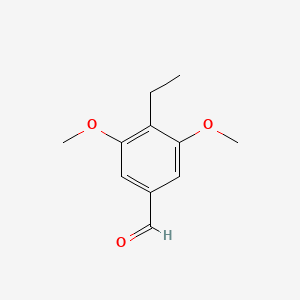

![3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-one](/img/structure/B1312859.png)